molecular formula C12H16BrNO2S B1493067 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid CAS No. 1502238-15-4

2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B1493067
CAS No.: 1502238-15-4
M. Wt: 318.23 g/mol
InChI Key: BDTWCAIIHKMYJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

Scientific Research Applications

Palladium(0) Catalyzed Synthesis

A study by Rizwan et al. (2021) explored the synthesis of bromothiophen derivatives using Suzuki cross-coupling reactions, which are crucial for incorporating various functional groups in organic compounds. This process, involving bromothiophene, has implications for the development of materials with non-linear optical properties and offers insights into molecular structures and reactivity【Rizwan et al., 2021】(https://consensus.app/papers/palladium0-catalyzed-synthesis-rizwan/455ce5f98ca054ee91f082f94dfaaa7e/?utm_source=chatgpt).

Bromination of Methylthiophenazine

Tada (1975) investigated the bromination of methylthiophenazine derivatives, which is a significant chemical process for creating ring-substituted products. This study's findings are relevant for understanding the bromination reactions in acetic acid and their outcomes, which can be applied to the synthesis of various organic compounds【Tada, 1975】(https://consensus.app/papers/bromination-2methylthiophenazine-derivatives-tada/5e6b801213d75b808ac1ee623e0ef09a/?utm_source=chatgpt).

Synthesis of Coumarin-based Fluorescent Compounds

Sanap and Samant (2012) conducted a study on the synthesis of fluorescent compounds using coumarin-based acids and piperidine. This research contributes to the development of new materials with potential applications in fluorescence and colorimetry【Sanap & Samant, 2012】(https://consensus.app/papers/synthesis-coumarin-based-compounds-sanap/17b252432c915145b6683c183f4e413d/?utm_source=chatgpt).

Heterocyclic Syntheses from o-Halogeno-Acids

Ames and Ribeiro (1975) explored the synthesis of thienopyranones and thienopyridinones from bromothiophen carboxylic acids. This research offers insights into the condensation reactions and cyclization processes crucial for heterocyclic compound synthesis【Ames & Ribeiro, 1975】(https://consensus.app/papers/syntheses-ohalogenoacids-part-thienopyridinones-ames/c41606e0994f5c41a512edecf381459c/?utm_source=chatgpt).

Asymmetric Methyl Groups

A study by Lüthy et al. (1969) on the preparation and detection of chiral methyl groups provides valuable information about the manipulation of molecular symmetry and chirality in organic synthesis, which is essential for creating specific molecular configurations【Lüthy, Rétey, & Arigoni, 1969】(https://consensus.app/papers/asymmetric-methyl-groups-preparation-detection-chiral-lüthy/fdc5c0cd105c5d16907a35d7bd980d0f/?utm_source=chatgpt).

Synthesis of Piperidine Alkaloids from Ladybird Beetles

Kubizna et al. (2010) synthesized piperidine alkaloids from ladybird beetles, which contributes to the understanding of natural product chemistry and the potential for developing bioactive compounds【Kubizna, Špánik, Kožíšek, & Szolcsányi, 2010】(https://consensus.app/papers/synthesis-26disubstituted-piperidine-alkaloids-kubizna/8199f1d4c7f6580c8c943f59a970fc54/?utm_source=chatgpt).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of enzyme-substrate affinity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects at higher concentrations or prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher dosages, it can lead to toxic or adverse effects, including cytotoxicity, organ damage, or other physiological disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of certain metabolites. For instance, this compound may act as a substrate or inhibitor for enzymes involved in key metabolic pathways, thereby affecting the production or degradation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-10-6-11(17-8-10)7-14-3-1-9(2-4-14)5-12(15)16/h6,8-9H,1-5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTWCAIIHKMYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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